Propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate
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Overview
Description
Propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate: is a synthetic compound with the molecular formula C14H13Cl2NO2S and a molecular weight of 330.23 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a thiophene ring substituted with a propyl ester, an amino group, and a dichlorophenyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Substitution Reactions:
Esterification: The propyl ester group is introduced via esterification reactions, typically using propanol and a suitable acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield products with altered functional groups, such as the reduction of the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and amines are commonly employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the synthesis of complex molecules .
Biology: In biological research, this compound is used to study the interactions of thiophene derivatives with biological macromolecules. It serves as a model compound for investigating the binding affinity and specificity of thiophene-based drugs .
Medicine: Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiophene ring and dichlorophenyl group are key structural elements that facilitate binding to these targets. The amino group may participate in hydrogen bonding, while the ester group can enhance lipophilicity, aiding in membrane permeability .
Comparison with Similar Compounds
Tipepidine: A thiophene derivative used as an antitussive agent.
Tiquizium Bromide: A thiophene-based compound with antispasmodic properties.
Timepidium Bromide: Another thiophene derivative used for its antispasmodic effects.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Tioconazole: An antifungal agent with a thiophene ring.
Citizolam: A thiophene-based anxiolytic agent.
Sertaconazole Nitrate: An antifungal agent with a thiophene nucleus.
Benocyclidine: A thiophene derivative with potential use in neuropharmacology
Uniqueness: Propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a dichlorophenyl group on the thiophene ring allows for diverse chemical reactivity and potential biological activity .
Properties
IUPAC Name |
propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-2-5-19-14(18)12-9(7-20-13(12)17)8-3-4-10(15)11(16)6-8/h3-4,6-7H,2,5,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTBWUWBIXXGGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)Cl)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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